molecular formula C14H22F3NOSi B2695874 N-Benzyl-N-(trimethylsilylmethyl)-1-methoxy-2,2,2-trifluoroethanamine CAS No. 1415606-26-6

N-Benzyl-N-(trimethylsilylmethyl)-1-methoxy-2,2,2-trifluoroethanamine

Cat. No. B2695874
CAS RN: 1415606-26-6
M. Wt: 305.416
InChI Key: CUKBDXACQIOYMR-UHFFFAOYSA-N
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Description

“N-Benzyl-N-(trimethylsilylmethyl)-1-methoxy-2,2,2-trifluoroethanamine” is a chemical compound with the linear formula C6H5CH2N(CH2OCH3)CH2Si(CH3)3 . It is a valuable reagent for in situ generation of the N-benzyl azomethine ylide .


Synthesis Analysis

This compound is an intermediate to cyanoaminosilanes, which are subsequently used as azomethine ylide equivalents . It is generally preferred over alternative silylmethylamine precursors because of ease of handling and use .


Molecular Structure Analysis

The molecular weight of this compound is 237.41 . The SMILES string representation is COCN(Cc1ccccc1)CSi©C .


Chemical Reactions Analysis

This compound forms azomethine ylides which readily undergo [3+2] cycloaddition to α,ß-unsaturated esters affording N-benzyl substituted pyrrolidines in good yields . It has been reacted in asymmetric 1,3-dipolar cycloadditions in the practical, large-scale synthesis of chiral pyrrolidines .


Physical And Chemical Properties Analysis

The compound is a liquid with a refractive index of 1.492 (lit.) . It has a boiling point of 76 °C/0.3 mmHg (lit.) and a density of 0.928 g/mL at 25 °C (lit.) .

Scientific Research Applications

Analytical Chemistry Applications

N-Benzyl-N-(trimethylsilylmethyl)-1-methoxy-2,2,2-trifluoroethanamine and its derivatives have been employed in analytical chemistry for the identification and quantification of substances. For instance, a method involving high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) has been developed for detecting and quantifying 4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine (25B-NBOMe), a derivative of N-benzyl phenethylamines, in biological samples (Poklis, J., Nanco, C. R., Troendle, M., Wolf, C., & Poklis, A., 2014). This demonstrates the compound's relevance in forensic and toxicological studies.

Synthesis Methodologies

In synthetic chemistry, compounds related to this compound have been utilized as key intermediates. Research into the preparation and structural characterization of methoxybis(trimethylsilyl)silyl potassium highlights the utility of related silyl compounds in synthesizing complex molecules (Likhar, P., Zirngast, M., Baumgartner, J., & Marschner, C., 2004). Furthermore, studies on peptides have evaluated trimethylsilyl bromide, closely related to the structure of this compound, as a deprotecting reagent in peptide synthesis, showcasing its potential in facilitating synthetic processes (Fujii, N., Otaka, A., Sugiyama, N., Hatano, M., & Yajima, H., 1987).

Material Science

In the realm of materials science, the synthesis and characterization of novel compounds related to this compound contribute to the development of new materials. For example, research on novel sulfonated thin-film composite nanofiltration membranes with improved water flux for the treatment of dye solutions showcases the application of related chemical structures in enhancing membrane technology (Liu, Y., Zhang, S., Zhou, Z., Ren, J., Geng, Z., Luan, J., & Wang, G., 2012).

Mechanism of Action

The compound is a convenient source of non-stabilized azomethine ylide that plays as a fascinating 1,3-dipole for a number of [3 + 2] or [3 + 3] cycloaddition reactions toward the construction of functionalized N-heterocycles . The intermediate forms in metal-free conditions in the presence of trifluoroacetic acid, zinc chloride, or cesium fluoride .

Safety and Hazards

The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It has hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

As a valuable reagent for in situ generation of the N-benzyl azomethine ylide, this compound has potential applications in the synthesis of various N-heterocycles . Its use in the practical, large-scale synthesis of chiral pyrrolidines suggests potential future directions in the field of asymmetric synthesis .

properties

IUPAC Name

N-benzyl-2,2,2-trifluoro-1-methoxy-N-(trimethylsilylmethyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22F3NOSi/c1-19-13(14(15,16)17)18(11-20(2,3)4)10-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUKBDXACQIOYMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(F)(F)F)N(CC1=CC=CC=C1)C[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22F3NOSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1415606-26-6
Record name benzyl(2,2,2-trifluoro-1-methoxyethyl)[(trimethylsilyl)methyl]amine
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